4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Free amine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including peptides and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis . The deprotection process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl derivatives: Compounds with similar protecting groups, such as N-tert-butoxycarbonyl glycine.
Carbamate derivatives: Compounds like N-carbobenzyloxy derivatives, which also serve as protecting groups for amines.
Uniqueness
4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is unique due to its specific structure, which combines the morpholine ring with the tert-butoxycarbonyl protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications .
Properties
CAS No. |
1934384-13-0 |
---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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